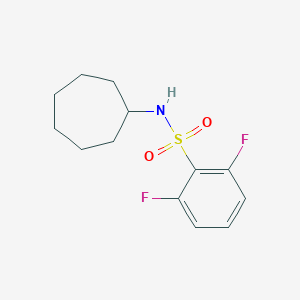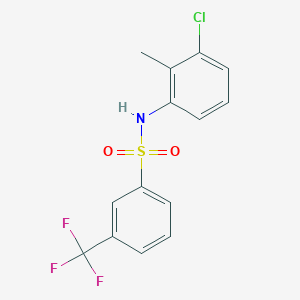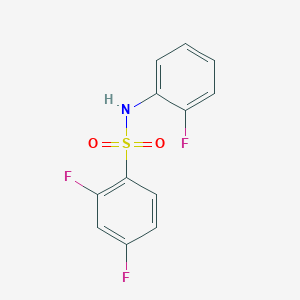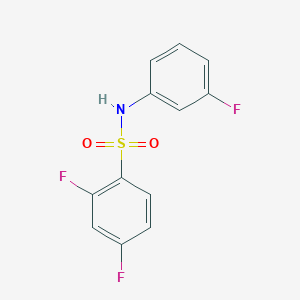![molecular formula C13H12N2O2S2 B265864 4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)
4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide, also known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have inhibitory effects on several key enzymes and signaling pathways, making it a promising candidate for the treatment of various diseases and disorders.
作用機序
4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide exerts its inhibitory effects on various enzymes and signaling pathways through binding to their active sites. Specifically, this compound binds to the ATP-binding site of p38 MAP kinase, preventing its activation and subsequent downstream signaling. This leads to the inhibition of inflammatory cytokine production, apoptosis, and cell differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of proinflammatory cytokine production, apoptosis, and cell differentiation. It has also been shown to have anti-tumor effects, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide for lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This makes it a valuable tool for studying the role of these pathways in various cellular processes. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research and development of 4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide. One potential direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and reduce its potential side effects. Another potential direction is the investigation of its potential therapeutic applications in various diseases and disorders, such as cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective inhibitors of its target enzymes and signaling pathways.
合成法
The synthesis of 4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide involves several steps, including the reaction of 2-bromoethylthiophene with 4-cyanobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-aminoethanol. The final product is obtained after purification through column chromatography and recrystallization. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
科学的研究の応用
4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on several key enzymes and signaling pathways, including p38 MAP kinase, JNK, and IKK. These pathways are involved in various cellular processes, such as inflammation, apoptosis, and cell differentiation, making this compound a promising candidate for the treatment of various diseases and disorders.
特性
分子式 |
C13H12N2O2S2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
4-cyano-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O2S2/c14-10-11-3-5-13(6-4-11)19(16,17)15-8-7-12-2-1-9-18-12/h1-6,9,15H,7-8H2 |
InChIキー |
MXAMELFRDDGOFU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N |
正規SMILES |
C1=CSC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265793.png)
![8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265794.png)
![8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265795.png)
![8-(4-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265796.png)
![8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265803.png)
![8-(4-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265805.png)
![8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265806.png)
![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)
![10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265812.png)




![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)